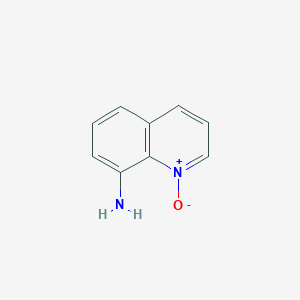

8-アミノキノリン N-オキシド

概要

説明

8-Aminoquinoline N-Oxide is a nitrogen-containing heterocyclic compound derived from quinoline. It is known for its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science. The compound features an amino group at the 8th position and an N-oxide functional group, which significantly influences its chemical reactivity and biological activity.

科学的研究の応用

Antimalarial Activity

8-Aminoquinoline derivatives have been extensively studied for their antimalarial properties. These compounds exhibit activity against various Plasmodium species, including P. vivax, P. ovale, and P. falciparum. The mechanism of action involves the formation of reactive metabolites that induce oxidative stress in malaria parasites.

Case Study: Metal Complexes of 8-Aminoquinoline

A study investigated the antimalarial efficacy of metal complexes derived from 8-aminoquinoline and uracil derivatives. The results indicated that these complexes demonstrated significant activity against chloroquine-resistant P. falciparum strains, with IC50 values ranging from 100 to 1000 µg/mL. Notably, copper complexes exhibited enhanced antimicrobial properties against Gram-negative bacteria, highlighting their potential as dual-action agents .

| Compound Type | Antimalarial Activity (IC50) | Antimicrobial Activity |

|---|---|---|

| 8-Aminoquinoline Derivatives | 100-1000 µg/mL | Moderate |

| Copper Complexes | 100-1000 µg/mL | Effective |

Neuroprotective Effects

Recent research has identified 8-aminoquinoline-based metal complexes as promising candidates for neuroprotection. These compounds have shown potential in attenuating oxidative damage associated with neurodegenerative diseases.

Case Study: Neuroprotective Mechanism

In vitro studies on human neuroblastoma cells treated with hydrogen peroxide revealed that these metal complexes restored cell viability and reduced apoptosis. They achieved this by activating the SIRT1/FOXO3a signaling pathway, which is crucial for maintaining mitochondrial function and antioxidant defenses .

| Compound Type | Effect on Cell Viability | Mechanism of Action |

|---|---|---|

| 8-Aminoquinoline-Copper Complexes | Significant Restoration | SIRT1 Activation |

Anticancer Properties

The anticancer potential of 8-aminoquinoline derivatives has been explored, revealing their ability to induce apoptosis in various cancer cell lines. The compounds exert their effects through multiple mechanisms, including oxidative stress induction and inhibition of key metabolic pathways.

Case Study: Anticancer Activity

Research has shown that modifications to the chemical structure of 8-aminoquinoline can enhance its cytotoxic effects while reducing toxicity in normal cells. This highlights the importance of structural optimization in developing effective anticancer agents .

| Compound Type | Cancer Cell Line Tested | Observed Effect |

|---|---|---|

| Modified 8-Aminoquinolines | Various (e.g., HeLa) | Induction of Apoptosis |

Material Science Applications

Beyond biological applications, 8-aminoquinoline derivatives are utilized in material science, particularly in the development of photocages and sensors due to their photochemical properties.

Case Study: Photocage Development

Innovative studies have led to the synthesis of 8-aminoquinoline photocages that demonstrate high photolysis efficiency under UV light, making them suitable for controlled release applications in drug delivery systems .

| Application | Photocage Efficiency | Potential Uses |

|---|---|---|

| Drug Delivery Systems | High | Targeted Therapy |

作用機序

Target of Action

8-Aminoquinoline N-Oxide, similar to its analogues primaquine and tafenoquine , is effective against the liver stages of Plasmodium infections . It targets the exo-erythrocytic liver stages of the malaria parasite, which is central to preventing relapsing malaria .

Mode of Action

This mechanism involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions .

Biochemical Pathways

8-Aminoquinoline N-Oxide affects the biochemical pathways related to the life cycle of Plasmodium parasites. It is effective against the liver stages of Plasmodium infections, thus administered for radical cure and presumptive antirelapse therapy against relapsing malaria . It targets the dormant form of the parasite (the hypnozoite) in the liver, which can persist for months and re-emerge much later to cause clinical disease .

Pharmacokinetics

Its analogue tafenoquine has a much longer elimination half-life compared with primaquine (14 days versus 6 hours), which may suggest similar properties for 8-aminoquinoline n-oxide .

Result of Action

The result of the action of 8-Aminoquinoline N-Oxide is the prevention of relapsing malaria as well as causal prophylaxis for malaria infections . By targeting the liver stages of the malaria parasite, it prevents infection of erythrocytes and any signs of clinical disease .

Action Environment

It is known that a major drawback to the 8-aminoquinolines is their toxicity in glucose-6-phosphate dehydrogenase (g6pd)-deficient individuals . This suggests that genetic factors in the patient population can significantly influence the compound’s action, efficacy, and stability.

生化学分析

Biochemical Properties

8-Aminoquinoline N-Oxide plays a significant role in biochemical reactions, particularly in the context of its antimalarial activity. It interacts with various enzymes and proteins within the Plasmodium species, the parasite responsible for malaria. One of the key interactions is with the enzyme dihydrofolate reductase (DHFR), which is crucial for the parasite’s folate metabolism. By inhibiting DHFR, 8-Aminoquinoline N-Oxide disrupts the synthesis of nucleotides, thereby hindering the parasite’s ability to replicate . Additionally, it interacts with cytochrome P450 enzymes, which are involved in its metabolic activation and detoxification .

Cellular Effects

8-Aminoquinoline N-Oxide exerts various effects on different cell types and cellular processes. In hepatocytes, it targets the liver stages of Plasmodium, effectively eliminating the dormant hypnozoite forms of the parasite . This action is crucial for preventing malaria relapse. The compound also influences cell signaling pathways by generating reactive oxygen species (ROS), which can lead to oxidative stress and apoptosis in infected cells . Furthermore, 8-Aminoquinoline N-Oxide affects gene expression by modulating the activity of transcription factors involved in the parasite’s life cycle .

Molecular Mechanism

The molecular mechanism of 8-Aminoquinoline N-Oxide involves several key steps. Initially, the compound undergoes metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can form covalent bonds with biomolecules, resulting in enzyme inhibition or activation. For instance, the inhibition of DHFR by 8-Aminoquinoline N-Oxide prevents the reduction of dihydrofolate to tetrahydrofolate, a critical step in nucleotide synthesis . Additionally, the compound induces oxidative stress by generating ROS, which can damage cellular components and disrupt normal cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Aminoquinoline N-Oxide have been observed to change over time. The compound exhibits good stability under standard storage conditions, but its activity can degrade upon prolonged exposure to light and heat . In vitro studies have shown that the antimalarial effects of 8-Aminoquinoline N-Oxide are sustained over several days, with a gradual decline in efficacy due to metabolic degradation . Long-term studies in vivo have indicated that repeated administration can lead to cumulative effects on cellular function, including potential toxicity in non-target cells .

Dosage Effects in Animal Models

The effects of 8-Aminoquinoline N-Oxide vary with different dosages in animal models. At therapeutic doses, the compound effectively clears Plasmodium infections without significant adverse effects . At higher doses, it can induce hemolytic anemia, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency . This toxicity is attributed to the generation of ROS and the subsequent oxidative damage to red blood cells . Threshold effects have been observed, where doses above a certain level result in a sharp increase in toxicity .

Metabolic Pathways

8-Aminoquinoline N-Oxide is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes oxidative deamination and hydroxylation, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion . The metabolic flux of 8-Aminoquinoline N-Oxide is influenced by the activity of specific enzymes, which can vary among individuals .

Transport and Distribution

Within cells and tissues, 8-Aminoquinoline N-Oxide is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, the compound interacts with transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of 8-Aminoquinoline N-Oxide within specific tissues, such as the liver, are critical for its therapeutic efficacy .

Subcellular Localization

The subcellular localization of 8-Aminoquinoline N-Oxide plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also accumulate in organelles such as mitochondria, where it induces oxidative stress and disrupts mitochondrial function . Targeting signals and post-translational modifications may direct 8-Aminoquinoline N-Oxide to specific compartments, enhancing its therapeutic effects .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminoquinoline N-Oxide typically involves the oxidation of 8-aminoquinoline. One common method is the use of hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired N-oxide product.

Industrial Production Methods: Industrial production of 8-Aminoquinoline N-Oxide may involve more scalable and efficient methods, such as continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize the environmental impact.

化学反応の分析

Types of Reactions: 8-Aminoquinoline N-Oxide undergoes various chemical reactions, including:

Oxidation: The N-oxide group can be further oxidized under specific conditions.

Reduction: The N-oxide can be reduced back to the parent 8-aminoquinoline using reducing agents like zinc and acetic acid.

Substitution: The amino group at the 8th position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, acetic acid.

Reduction: Zinc, acetic acid.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Oxidation: Further oxidized quinoline derivatives.

Reduction: 8-Aminoquinoline.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

類似化合物との比較

8-Aminoquinoline: The parent compound without the N-oxide group.

Primaquine: An antimalarial drug with a similar quinoline structure.

Tafenoquine: Another antimalarial drug with structural similarities.

Uniqueness: 8-Aminoquinoline N-Oxide is unique due to the presence of the N-oxide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group enhances its potential as a redox-active compound, making it valuable in various research applications.

生物活性

8-Aminoquinoline N-Oxide (8-AQNO) is a compound that has garnered attention in various fields of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity of 8-AQNO, including its mechanisms of action, therapeutic potential, and relevant case studies.

8-AQNO is a derivative of 8-aminoquinoline, characterized by the presence of a nitrogen oxide functional group. Its chemical formula is and it possesses unique properties that contribute to its biological activity. The structural modifications in aminoquinolines, particularly the introduction of the N-oxide group, enhance their pharmacological profiles.

The biological activity of 8-AQNO is primarily attributed to its ability to interact with various biological targets:

- Antimalarial Activity : 8-AQNO and its derivatives have shown significant activity against Plasmodium species, the causative agents of malaria. The mechanism involves the generation of reactive oxygen species (ROS) and oxidative stress in erythrocytes, leading to the inhibition of parasite growth .

- Antimicrobial Activity : The compound exhibits antimicrobial properties against Gram-negative bacteria such as Pseudomonas shigelloides and Shigella dysenteriae. This activity is enhanced when 8-AQNO is complexed with transition metals like copper .

- Neuroprotective Effects : Recent studies indicate that 8-AQNO-based metal complexes can protect neuronal cells from oxidative damage. They activate the SIRT1/FOXO3a signaling pathway, which plays a crucial role in cellular stress responses .

Therapeutic Applications

The diverse biological activities of 8-AQNO position it as a promising candidate for various therapeutic applications:

- Antimalarial Drugs : Given its efficacy against malaria, 8-AQNO can be developed into novel antimalarial agents. Its metal complexes have shown improved potency compared to unmodified compounds .

- Neurodegenerative Diseases : The neuroprotective properties make 8-AQNO a potential lead compound for treating conditions like Alzheimer's disease. Its ability to chelate metal ions and inhibit amyloid-beta aggregation highlights its multifunctional capabilities .

- Anticancer Activity : Some studies suggest that derivatives of 8-AQNO may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

Case Studies and Research Findings

Several studies have explored the biological activity of 8-AQNO and its derivatives:

特性

IUPAC Name |

1-oxidoquinolin-1-ium-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-5-1-3-7-4-2-6-11(12)9(7)8/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPLDXAYDSGTPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)[N+](=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344169 | |

| Record name | 8-Aminoquinoline N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92339-84-9 | |

| Record name | 8-Aminoquinoline N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Aminoquinoline N-Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。